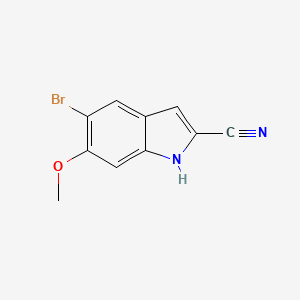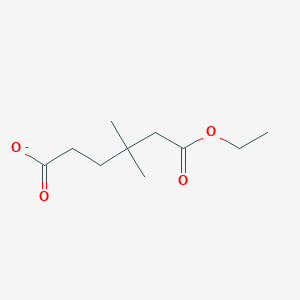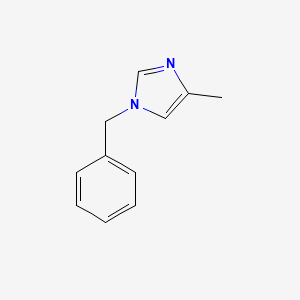
1H-Imidazole, 4-methyl-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4-methyl-1-(phenylmethyl)- is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 4-position and a phenylmethyl group at the 1-position. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 4-methyl-1-(phenylmethyl)- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature[2][2].
Industrial Production Methods: Industrial production of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, reduction, and purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 4-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the reagents used.
Applications De Recherche Scientifique
1H-Imidazole, 4-methyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and functional materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4-methyl-1-(phenylmethyl)- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, inhibiting enzyme activity or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound features a similar imidazole ring but with a different substitution pattern.
4-Methyl-1H-imidazole: Lacks the phenylmethyl group, making it less hydrophobic and altering its reactivity.
Uniqueness: 1H-Imidazole, 4-methyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and phenylmethyl groups enhances its lipophilicity and potential for diverse chemical reactions.
Propriétés
Numéro CAS |
52726-30-4 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-benzyl-4-methylimidazole |
InChI |
InChI=1S/C11H12N2/c1-10-7-13(9-12-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Clé InChI |
IXRPSXPLZBCCLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


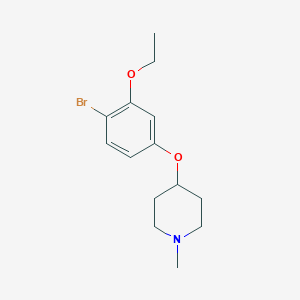
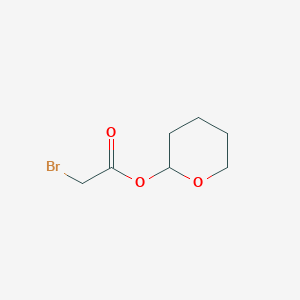
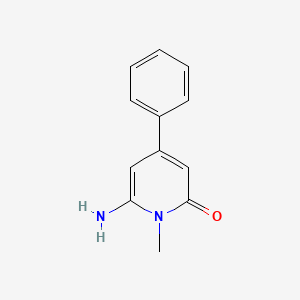
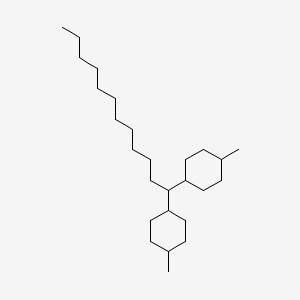
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
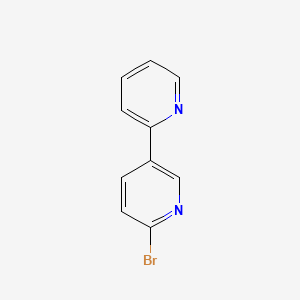
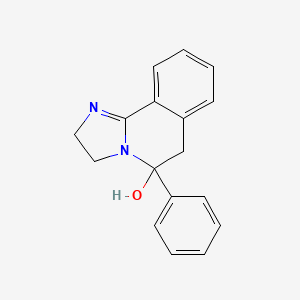
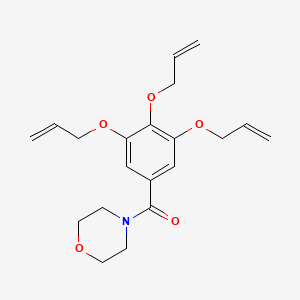
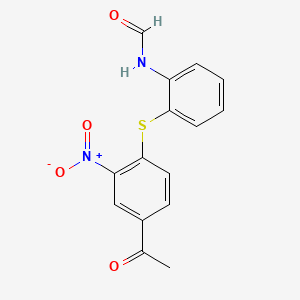
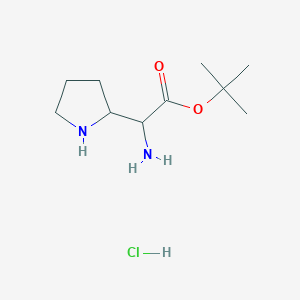
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)
